molecular formula C28H19BrS B12581458 2-(4-Bromophenyl)-3,4,5-triphenylthiophene CAS No. 608142-58-1

2-(4-Bromophenyl)-3,4,5-triphenylthiophene

Cat. No.: B12581458
CAS No.: 608142-58-1
M. Wt: 467.4 g/mol
InChI Key: UUAZPESUJIQOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3,4,5-triphenylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and three phenyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The general procedure involves the following steps:

    Starting Materials: 4-bromobenzene and 3,4,5-triphenylthiophene.

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to reflux temperature (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

The reaction proceeds through the formation of a palladium-aryl intermediate, followed by transmetalation with the aryl boronic acid and reductive elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,4,5-triphenylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the phenyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium tert-butoxide).

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (LiAlH4, Pd/C), solvents (THF, ethanol).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple thiophene ring.

    2,5-Diphenylthiophene: A derivative with two phenyl groups attached to the thiophene ring.

    2-(4-Chlorophenyl)-3,4,5-triphenylthiophene: A similar compound with a chlorine atom instead of a bromine atom.

Uniqueness

2-(4-Bromophenyl)-3,4,5-triphenylthiophene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. Its multiple phenyl groups contribute to its stability and electronic properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

608142-58-1

Molecular Formula

C28H19BrS

Molecular Weight

467.4 g/mol

IUPAC Name

2-(4-bromophenyl)-3,4,5-triphenylthiophene

InChI

InChI=1S/C28H19BrS/c29-24-18-16-23(17-19-24)28-26(21-12-6-2-7-13-21)25(20-10-4-1-5-11-20)27(30-28)22-14-8-3-9-15-22/h1-19H

InChI Key

UUAZPESUJIQOSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.